

Application Notes and Protocols for TC-N 1752 in In Vitro Electrophysiology

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Compound of Interest

Compound Name: TC-N 1752-d5

Cat. No.: B15562141

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Introduction

TC-N 1752 is a potent human voltage-gated sodium (NaV) channel inhibitor. It exhibits activity across multiple NaV channel subtypes, playing a crucial role in the modulation of neuronal excitability. Due to its inhibitory effects on these channels, TC-N 1752 is a valuable pharmacological tool for studying the physiological roles of specific NaV channel isoforms and for the investigation of novel therapeutic agents, particularly in the context of pain research. These application notes provide a detailed protocol for the characterization of TC-N 1752's effects on NaV channels using in vitro whole-cell patch-clamp electrophysiology.

Data Presentation

Table 1: Inhibitory Potency (IC₅₀) of TC-N 1752 on Human NaV Channel Subtypes

NaV Channel Subtype	IC50 (μM)
hNaV1.7	0.17 ^[1]
hNaV1.3	0.3 ^[1]
hNaV1.4	0.4 ^[1]
hNaV1.5	1.1 ^[1]
hNaV1.9	1.6 ^[1]

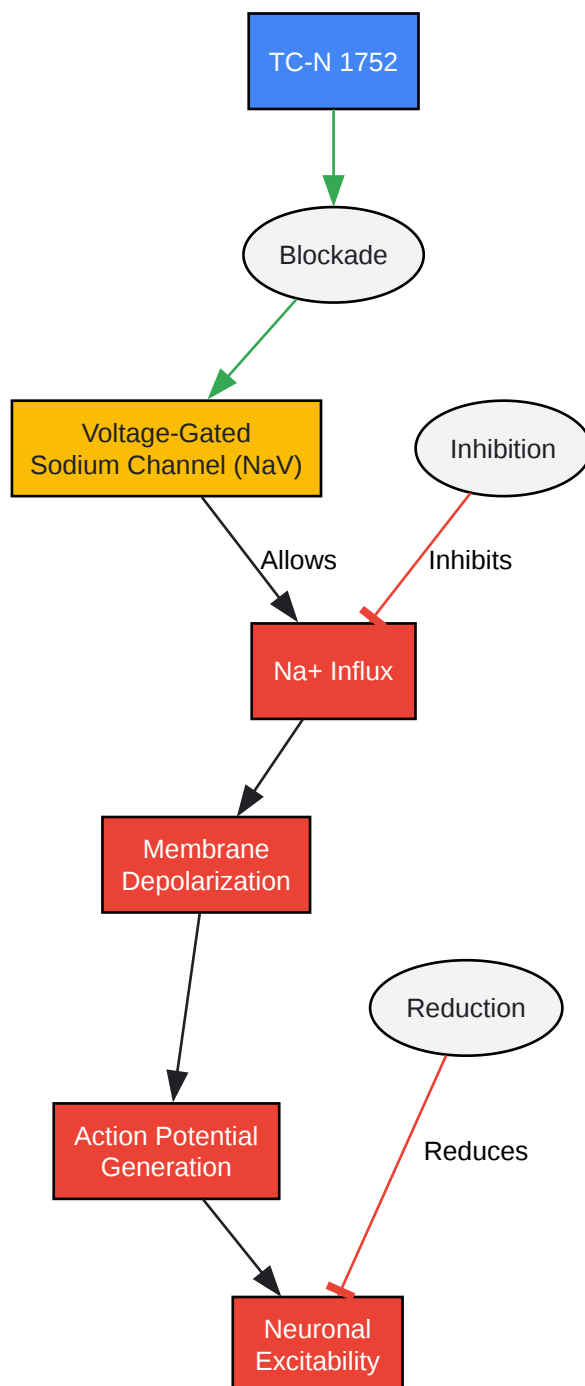
Table 2: Physicochemical Properties of TC-N 1752

Property	Value
Molecular Weight	516.52
Formula	C25H27F3N6O3
Purity	≥98% (HPLC)
Solubility	Soluble to 100 mM in DMSO and to 10 mM in 1eq. HCl
Storage	Store at +4°C

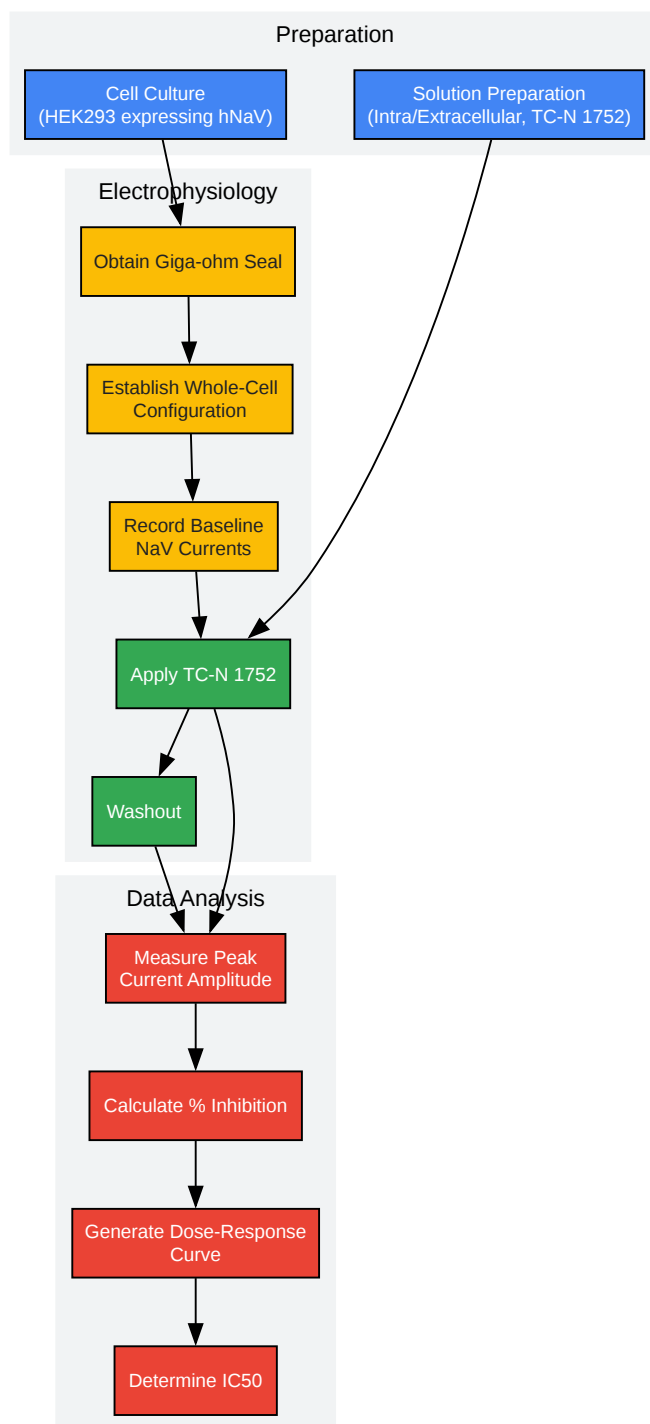
Signaling Pathway and Mechanism of Action

TC-N 1752 functions as a direct blocker of voltage-gated sodium channels. By binding to the channel pore, it inhibits the influx of sodium ions that is necessary for the depolarization phase of an action potential. This action effectively dampens the excitability of neurons and other excitable cells.

Mechanism of Action of TC-N 1752



Experimental Workflow for TC-N 1752 Characterization

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References

- 1. Identification of a potent, state-dependent inhibitor of Nav1.7 with oral efficacy in the formalin model of persistent pain - PubMed [pubmed.ncbi.nlm.nih.gov]
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